2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(methylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C17H21N7O3S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(methylthio)butanamide , often referred to as a derivative of oxadiazole and triazole, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H17N7O3 with a molecular weight of 391.4 g/mol. The structure features a complex arrangement that includes oxadiazole and triazole rings, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazole and oxadiazole moieties. For instance:
- Inhibition of Cancer Cell Growth : Compounds similar to our target compound have shown significant inhibitory effects on various cancer cell lines. For example, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibited IC50 values as low as 0.53 μM against HCT-116 cells and induced apoptosis in MGC-803 cells through the modulation of the ERK signaling pathway .
Compound Type | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Triazolo derivatives | MCF-7 | 3.91 | Tubulin polymerization inhibition |
Oxadiazole derivatives | HCT-116 | 0.53 | Apoptosis induction |
The mechanism by which these compounds exert their effects often involves:
- Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in treated cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways is a common feature among compounds with similar structures.
- Signaling Pathway Modulation : Specific pathways such as ERK and AKT have been targeted to reduce cell proliferation and promote apoptosis.
Other Pharmacological Effects
Beyond anticancer activity, compounds similar to this compound have been evaluated for:
- Antimicrobial Activity : Some derivatives have demonstrated promising antibacterial and antiviral activities.
Activity Type | Example Compound | Effect |
---|---|---|
Antibacterial | Benzothioates derived from triazoles | Effective against pathogenic bacteria |
Antiviral | Oxadiazole derivatives | Broad-spectrum antiviral activity |
Case Studies
Several case studies have documented the biological activities of related compounds:
- Triazolo Derivatives : In a study evaluating a series of triazolo derivatives against various cancer cell lines (A549, MCF-7), significant anti-tumor activity was noted with IC50 values indicating potent cytotoxicity.
- Oxadiazole Compounds : A review highlighted the role of oxadiazole derivatives in anticancer drug development due to their ability to inhibit key enzymes involved in tumor progression.
Eigenschaften
IUPAC Name |
2-acetamido-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-methylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3S/c1-10-19-17(27-23-10)12-4-6-24-14(8-12)21-22-15(24)9-18-16(26)13(5-7-28-3)20-11(2)25/h4,6,8,13H,5,7,9H2,1-3H3,(H,18,26)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMALMPAKNOSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C(CCSC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.